molecular formula C17H19FN2O3S B2603841 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797980-10-9

1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2603841
CAS RN: 1797980-10-9
M. Wt: 350.41
InChI Key: KQFVYCICONMEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FPE, and it is a small molecule that has a molecular weight of 398.46 g/mol.

Mechanism Of Action

FPE has been shown to have a unique mechanism of action that involves the inhibition of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, FPE increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and other physiological processes.
Biochemical and Physiological Effects:
FPE has been shown to have a variety of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, FPE has also been shown to have antioxidant properties, which can help protect against oxidative stress and inflammation. FPE has also been shown to have anti-inflammatory effects, which can help reduce inflammation in the brain and other tissues.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using FPE in lab experiments is its ability to selectively inhibit MAO enzymes without affecting other enzymes or neurotransmitter systems. This makes it a useful tool for studying the role of MAO enzymes in various physiological processes. However, one of the limitations of using FPE is its relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are many future directions for research on FPE. One area of interest is in the development of new and more efficient synthesis methods for FPE. Another area of interest is in the development of new derivatives of FPE that may have improved therapeutic properties. Additionally, further research is needed to fully understand the long-term effects of FPE and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of FPE involves a multistep process, which begins with the reaction of 4-fluorobenzene with piperidine in the presence of a base to form 4-fluorophenylpiperidine. The resulting product is then reacted with ethyl 2-bromoacetate to form ethyl 2-(4-fluorophenyl)piperidine-1-carboxylate. This intermediate product is then reacted with sodium hydride and 1H-pyrrole-2-carbaldehyde to form 1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone.

Scientific Research Applications

FPE has shown promising results in a variety of scientific research applications. One of the primary areas of interest is in the field of neuroscience, where FPE has been shown to have potential therapeutic applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FPE has also been studied for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

1-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c18-14-5-7-15(8-6-14)24(22,23)16-4-3-11-20(12-16)17(21)13-19-9-1-2-10-19/h1-2,5-10,16H,3-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFVYCICONMEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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